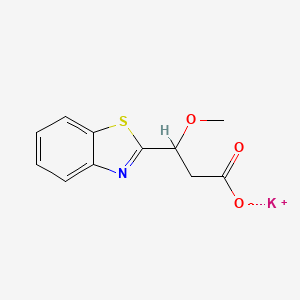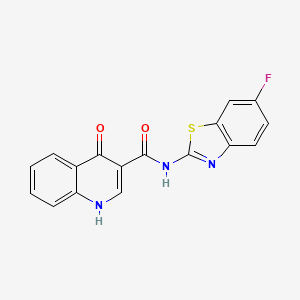
N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, more commonly known as DQC, is a novel small molecule that has recently been studied for its potential applications in medicinal chemistry and pharmacology. DQC was first synthesized in 2017 and has since been studied for its ability to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of fatty acid amides. DQC has been found to have a number of beneficial effects in laboratory experiments, including inhibition of inflammation and pain, and potential applications in treating various diseases.
科学研究应用
DQC has been studied for its potential applications in medicinal chemistry and pharmacology. DQC has been found to inhibit the enzyme fatty acid amide hydrolase (N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide), which is involved in the breakdown of fatty acid amides. DQC has also been found to have a number of beneficial effects in laboratory experiments, including inhibition of inflammation and pain, and potential applications in treating various diseases. DQC has also been studied for its potential applications in the treatment of depression, anxiety, and other mental health disorders.
作用机制
The mechanism of action of DQC is not fully understood. However, it is believed that DQC binds to the active site of N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, preventing the enzyme from breaking down fatty acid amides. This results in an accumulation of fatty acid amides, which can have beneficial effects on inflammation, pain, and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DQC have been studied in laboratory experiments. DQC has been found to inhibit the breakdown of fatty acid amides, resulting in an accumulation of these compounds. This accumulation of fatty acid amides has been found to have a number of beneficial effects, including inhibition of inflammation, pain, and other physiological processes. DQC has also been found to have potential applications in the treatment of depression, anxiety, and other mental health disorders.
实验室实验的优点和局限性
The advantages of using DQC for laboratory experiments include its ability to inhibit the enzyme N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, resulting in an accumulation of fatty acid amides. This accumulation of fatty acid amides can have beneficial effects on inflammation, pain, and other physiological processes. Additionally, DQC is relatively easy to synthesize and is not toxic to cells.
The limitations of using DQC for laboratory experiments include its lack of specificity for N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, which can lead to off-target effects. Additionally, DQC has not been tested in human clinical trials, and its long-term effects are unknown.
未来方向
For research on DQC include developing more specific inhibitors of N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, investigating the long-term effects of DQC in human clinical trials, and exploring the potential applications of DQC in the treatment of various diseases. Additionally, further research is needed to understand the biochemical and physiological effects of DQC, as well as its mechanism of action.
合成方法
DQC was first synthesized in 2017 using a three-step synthesis method. The first step involved the reaction of p-dimethoxybenzaldehyde with trifluoroacetic anhydride to form a trifluoroacetylated intermediate. The second step involved the reaction of the trifluoroacetylated intermediate with 4-hydroxyquinoline-3-carboxylic acid to form the desired product. The third step involved the deprotection of the trifluoroacetyl group, yielding the desired DQC product.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c1-27-14-7-6-10(8-15(14)28-2)24-18(26)12-9-23-16-11(17(12)25)4-3-5-13(16)19(20,21)22/h3-9H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIDVJZHCOMWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6422502.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B6422508.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B6422513.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B6422514.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B6422521.png)
![3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422523.png)
![5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6422526.png)
![4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422532.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6422552.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-oxo-4-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}butanamide](/img/structure/B6422558.png)
![4-hydroxy-N-[2-(thiophen-2-yl)ethyl]-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B6422562.png)

![N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B6422573.png)